molecular formula C10H12N2O3 B13532548 5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid

5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B13532548
M. Wt: 208.21 g/mol
InChI Key: JCYXKWYFKPWXOY-UHFFFAOYSA-N
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Description

5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid is an organic compound belonging to the pyridine family This compound is characterized by the presence of an ethyl(methyl)carbamoyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylpyridine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through crystallization or distillation to obtain the desired purity level.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Conversion to 5-[ethyl(methyl)amino]pyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

    5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid.

    2-Methyl-5-ethylpyridine: Another isomer with similar structural features but different functional groups.

    Nicotinic Acid: A related compound with a carboxylic acid group at the 3-position of the pyridine ring.

Uniqueness: this compound is unique due to the presence of both the carbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-3-12(2)9(13)7-4-5-8(10(14)15)11-6-7/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

JCYXKWYFKPWXOY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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